molecular formula C14H9NOS B152374 3-(1,3-Benzothiazol-2-yl)benzaldehyde CAS No. 127868-63-7

3-(1,3-Benzothiazol-2-yl)benzaldehyde

Cat. No. B152374
M. Wt: 239.29 g/mol
InChI Key: JQCJRHLVXFNMKF-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-yl)benzaldehyde is a chemical compound that belongs to the class of organic compounds known as benzothiazoles . Benzothiazoles are compounds containing a benzene fused to a thiazole ring . Thiazole is a 5-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . For instance, Deng et al. synthesized 2-substitued benzothiazoles using substituted 2-iodoanilines, benzaldehyde, and elemental S using a catalytic amount of 10 mol % of CuCl 2-Phen/K 2 CO 3 in water as a solvent .


Molecular Structure Analysis

The molecular structure of 3-(1,3-Benzothiazol-2-yl)benzaldehyde is characterized by a benzothiazole ring attached to a benzaldehyde group . The benzothiazole and the 4-methoxyphenyl rings are on opposite sides of the double bond, as required by an E-form .


Chemical Reactions Analysis

Benzothiazoles undergo a variety of chemical reactions. For example, a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K 2 S and DMSO provides 2-unsubstituted benzothiazoles . Iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .

Safety And Hazards

Benzothiazoles can cause severe skin burns and eye damage. They may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives and metal complexes possess a gamut of pharmacological properties and high degree of structural diversity that has proven it vital for the investigation for novel therapeutics . This suggests that 3-(1,3-Benzothiazol-2-yl)benzaldehyde and its derivatives could be further explored for their potential therapeutic applications.

properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NOS/c16-9-10-4-3-5-11(8-10)14-15-12-6-1-2-7-13(12)17-14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCJRHLVXFNMKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=CC(=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30576001
Record name 3-(1,3-Benzothiazol-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30576001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Benzothiazol-2-yl)benzaldehyde

CAS RN

127868-63-7
Record name 3-(1,3-Benzothiazol-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30576001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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